molecular formula C15H11FO B7837876 5-(4-Fluorophenyl)-2,3-dihydroinden-1-one

5-(4-Fluorophenyl)-2,3-dihydroinden-1-one

Cat. No.: B7837876
M. Wt: 226.24 g/mol
InChI Key: WMOPMYZDBMASCT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2,3-dihydroinden-1-one is an organic compound that belongs to the class of fluorinated aromatic ketones. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a dihydroindenone structure. The unique structural features of this compound make it an interesting subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2,3-dihydroinden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and cyclopentanone.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and cyclopentanone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the dihydroindenone structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(4-Fluorophenyl)-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-2,3-dihydroinden-1-one is unique due to its specific dihydroindenone structure combined with a fluorinated phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

5-(4-Fluorophenyl)-2,3-dihydroinden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydroindenones, which are characterized by a fused bicyclic structure. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to act as an electrophile, potentially inhibiting enzymes by reacting with nucleophilic sites in proteins. This can disrupt normal cellular processes and lead to therapeutic effects.
  • Receptor Modulation : Similar compounds have demonstrated activity at dopamine receptors, suggesting that this compound may also exhibit neuropharmacological effects .

Antimicrobial Activity

Research indicates that derivatives of dihydroindenones possess antimicrobial properties. In vitro studies have shown that certain analogs can inhibit the growth of various bacterial strains. For instance, compounds related to this compound have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For example:

  • Cytotoxicity Studies : Compounds based on the dihydroindenone framework have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves induction of apoptosis and disruption of cell cycle progression .
CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundHeLa15.0

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic transmission in the brain .

Case Studies

  • Alzheimer’s Disease Research : A study aimed at identifying AChE inhibitors included various derivatives of dihydroindenones. Results indicated that some compounds exhibited significant inhibitory activity against AChE, supporting their potential for cognitive enhancement in Alzheimer’s patients .
  • Antimalarial Activity : In a study evaluating antimalarial properties, certain dihydroindenone derivatives were tested for their ability to inhibit β-hematin formation. While specific data on this compound is limited, related compounds showed promising results with inhibition percentages exceeding 50% .

Properties

IUPAC Name

5-(4-fluorophenyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)17/h1-3,5-7,9H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPMYZDBMASCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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